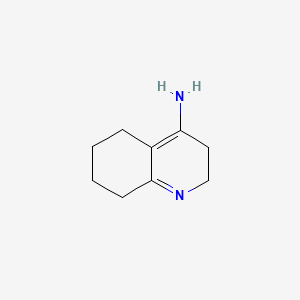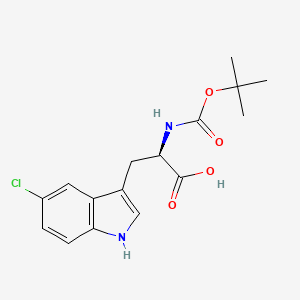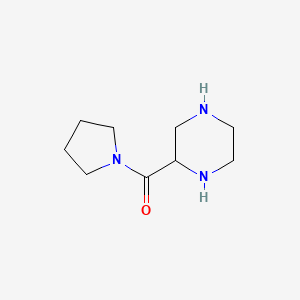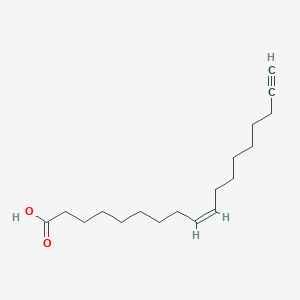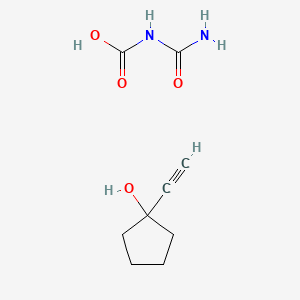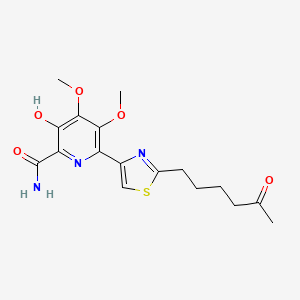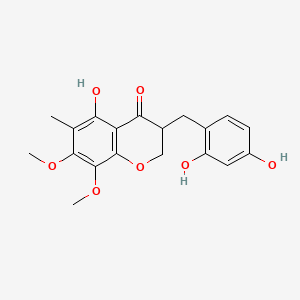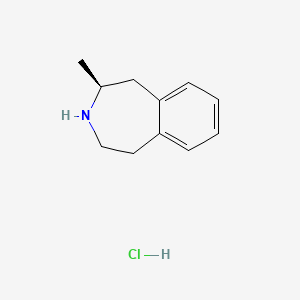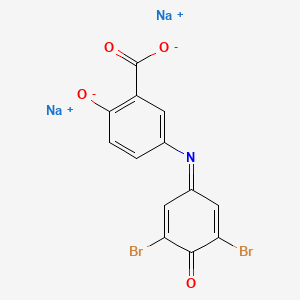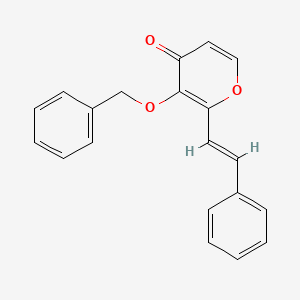
3-Benzyloxy-2-styryl-pyran-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one involves the Wittig reaction, where different styryl side chains are linked to the C2-position of pyranones . Intermediates with a carboxylic group are obtained by the substitution of glycine, followed by the deprotection of the benzyl group by hydrochloric acid .Molecular Structure Analysis
The molecular formula of 3-Benzyloxy-2-styryl-pyran-4-one is C20H16O3 . The molecular weight is 304.345 .Chemical Reactions Analysis
The chemical reactivity of 3-Benzyloxy-2-styryl-pyran-4-one can be influenced by the presence of an electron-withdrawing cyano group, which activates the styryl double bond .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
- A microwave-assisted transformation of 2-pyrones into 4-pyrones has been developed, followed by photocatalytic oxidative cyclization to obtain new benzo[f]chromen-1-ones and phenyl-4H-chromen-4-ones, demonstrating an innovative approach in synthetic chemistry (Ait‐Baziz et al., 2014).
- The synthesis of bis-DCM type dyes involving 2,6-bis (4-(dialkylamino) styryl)-4H-pyran-4-one suggests its utility in the development of materials for organic light-emitting diodes, highlighting its importance in materials science (Teimuri‐Mofrad et al., 2018).
- The creation of novel metal-chelator-bearing compounds from 5-benzyloxy-2-(hydroxymethyl)pyran-4-one for cytotoxicity evaluation against various cancer cell lines indicates its potential in medicinal chemistry and cancer research (Chen et al., 2003).
Photophysical Properties and Organic Electronics
- The study of substituted phenols from pyranone precursors including 3-(benzyloxy)-2-methyl-4H-pyran-4-one underlines the importance of these compounds in organic synthesis and their potential application in various fields, including materials science and pharmacology (Marshall et al., 2009).
- The development of glassy organic compounds based on the 4H-pyran-4-ylidene fragment for potential use as solution-processable emitters in optical applications, with amplified spontaneous emission properties, illustrates its utility in the field of photonics and optoelectronics (Zarins et al., 2020).
Antioxidant Properties and Biological Activity
- A theoretical study on the radical scavenging antioxidant activity of 3-styrylchromone derivatives, where the molecular structure plays a significant role, suggests the potential of these compounds in pharmaceutical applications and as antioxidants (Huang et al., 2021).
- The design, synthesis, and characterization of ferrocene-based V-shaped chromophores, including 4H-pyran fragments, for optical applications, show the potential of these compounds in the development of materials with nonlinear optical properties (Teimuri‐Mofrad et al., 2017).
Orientations Futures
The future directions of 3-Benzyloxy-2-styryl-pyran-4-one could involve further exploration of its potential therapeutic and industrial applications. As an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor , it could play a role in the development of new treatments for HIV-1.
Propriétés
IUPAC Name |
2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZXGRTBJGQGT-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2-styryl-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



